![molecular formula C17H10O3S B14266236 6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione CAS No. 138168-40-8](/img/structure/B14266236.png)
6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione is a complex organic compound characterized by its unique structural features It contains a phenylsulfanyl group attached to a benzo[7]annulene ring system with three ketone functionalities at positions 1, 4, and 7
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[7]annulene core, followed by the introduction of the phenylsulfanyl group and the ketone functionalities. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, is also crucial in the industrial production process.
化学反応の分析
Types of Reactions
6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone groups to alcohols or other reduced forms.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione involves its interaction with molecular targets and pathways within biological systems. The phenylsulfanyl group and ketone functionalities play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
6-Phenylsulfanylbenzo[7]annulene-1,4-dione: Similar structure but with two ketone groups.
6-Phenylsulfanylbenzo[7]annulene-1,4,7,10-tetraone: Contains an additional ketone group.
6-Phenylsulfanylbenzo[7]annulene-1,4,7-triol: The ketone groups are replaced with hydroxyl groups.
Uniqueness
6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
138168-40-8 |
|---|---|
分子式 |
C17H10O3S |
分子量 |
294.3 g/mol |
IUPAC名 |
6-phenylsulfanylbenzo[7]annulene-1,4,7-trione |
InChI |
InChI=1S/C17H10O3S/c18-14-8-9-15(19)13-10-17(16(20)7-6-12(13)14)21-11-4-2-1-3-5-11/h1-10H |
InChIキー |
UNYVVXCBULOCHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=CC2=O)C(=O)C=CC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


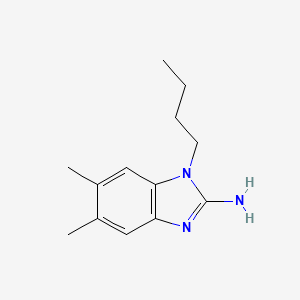
![3-(Anilinomethylidene)[1,1'-biphenyl]-2(3H)-one](/img/structure/B14266158.png)

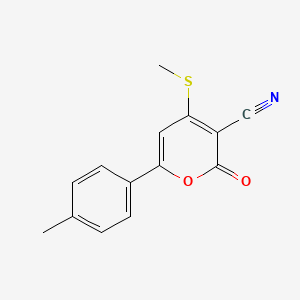
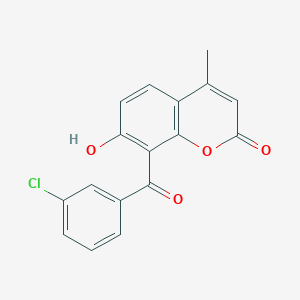

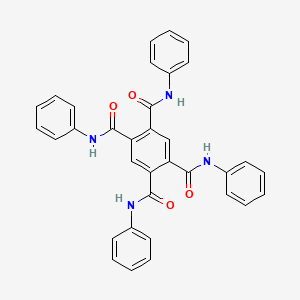
![Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]-](/img/structure/B14266195.png)

![4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14266207.png)
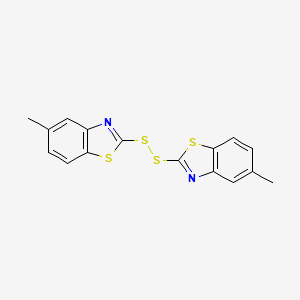
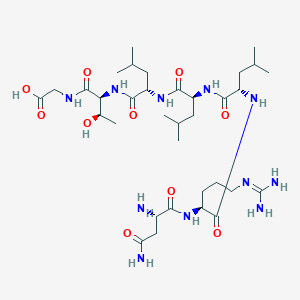
![N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide](/img/structure/B14266240.png)

